molecular formula C19H16N4O2S B6483431 3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1242855-06-6

3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No. B6483431
CAS RN: 1242855-06-6
M. Wt: 364.4 g/mol
InChI Key: FGUMAXREFFPIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of the 1,2,4-triazolo[4,3-a]pyridine class of compounds . These are heterocyclic compounds, which contain a pyridine ring fused with a 1,2,4-triazole ring .


Synthesis Analysis

1,2,4-Triazolo[4,3-a]pyridines can be synthesized through a one-pot approach that is based on a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines . This transition-metal-free procedure is highly efficient and shows good economical and environmental advantages .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “AKOS005006221” (also known as “F3411-5050” or “3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one”), focusing on six unique applications:

Anticancer Activity

Research has shown that triazolopyrazine derivatives, including AKOS005006221, exhibit significant anticancer properties. These compounds can inhibit the proliferation of cancer cells by interfering with specific cellular pathways. The compound’s structure allows it to interact with DNA and proteins involved in cancer cell growth, making it a potential candidate for developing new anticancer drugs .

Anti-inflammatory Properties

AKOS005006221 has been studied for its anti-inflammatory effects. The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α and COX-2, which are involved in the inflammatory response. This makes it a promising candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

The compound has demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the cell membrane integrity of microbes, leading to cell death. This property is particularly valuable in developing new antibiotics to combat resistant strains of bacteria .

Neuroprotective Effects

Studies have indicated that AKOS005006221 may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound can protect neurons from oxidative stress and apoptosis, which are common features in these diseases .

Antioxidant Activity

AKOS005006221 exhibits strong antioxidant properties, which can neutralize free radicals and reduce oxidative stress in cells. This activity is beneficial in preventing cellular damage and aging, and it has potential applications in skincare and anti-aging products .

Antiviral Properties

Research has also explored the antiviral potential of AKOS005006221. The compound can inhibit the replication of certain viruses by targeting viral enzymes and proteins essential for their life cycle. This makes it a candidate for developing antiviral therapies, especially for emerging viral infections .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, including kinases and proteases, which play crucial roles in different biological processes. This property can be exploited in designing enzyme inhibitors for therapeutic use in diseases where these enzymes are dysregulated .

Potential in Drug Delivery Systems

AKOS005006221’s chemical structure allows it to be used in drug delivery systems. Its ability to form stable complexes with other molecules can be utilized to enhance the delivery and efficacy of drugs, particularly in targeted therapies for cancer and other diseases .

properties

IUPAC Name

3-benzylsulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-25-16-9-5-8-15(12-16)22-10-11-23-17(18(22)24)20-21-19(23)26-13-14-6-3-2-4-7-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUMAXREFFPIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylthio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.